N-Dodecyl-N'-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea
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Overview
Description
N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea is a chemical compound known for its unique structure and properties It is characterized by a long dodecyl chain attached to a urea moiety, which is further substituted with a hydroxy-phenylpropan group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea typically involves the reaction of dodecylamine with an isocyanate derivative of (1S,2R)-1-hydroxy-1-phenylpropan-2-yl. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as toluene or dichloromethane, and the reaction temperature is typically maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The industrial production process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea involves its interaction with specific molecular targets. The hydroxy-phenylpropan group may interact with enzymes or receptors, modulating their activity. The long dodecyl chain can influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-Dodecyl-N,N-Dimethyl-3-Ammonio-1-Propanesulfonate
- N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea
Uniqueness
N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a long hydrophobic chain and a polar urea moiety makes it versatile for various applications.
Properties
CAS No. |
586971-52-0 |
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Molecular Formula |
C22H38N2O2 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-dodecyl-3-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea |
InChI |
InChI=1S/C22H38N2O2/c1-3-4-5-6-7-8-9-10-11-15-18-23-22(26)24-19(2)21(25)20-16-13-12-14-17-20/h12-14,16-17,19,21,25H,3-11,15,18H2,1-2H3,(H2,23,24,26)/t19-,21-/m1/s1 |
InChI Key |
VPNAURLFPWAFJP-TZIWHRDSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCNC(=O)N[C@H](C)[C@H](C1=CC=CC=C1)O |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)NC(C)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
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